Tributyl(1-propynyl)tin
Overview
Description
Tributyl(1-propynyl)tin is an organotin compound with the chemical formula [CH3(CH2)3]3SnC≡CCH3. It is a member of the organotin family, which consists of tin atoms bonded to organic groups. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
- Hydrosilation : Tributyl(1-propynyl)tin can undergo hydrosilation reactions with silicon compounds containing hydrogen (Si-H) groups. This results in the formation of new Si-C bonds.
- Halogenation : The compound reacts with halogens (Cl, Br, I), replacing butyl groups with halogen atoms on the tin center.
Mode of Action
Biochemical Analysis
Biochemical Properties
Tributyl(1-propynyl)tin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metabotropic glutamate receptor type 1 (mGluR1), which is a G-protein-coupled receptor involved in neurotransmission. The compound acts as a ligand in the synthesis of 18F-labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of mGluR1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s propynyl group, characterized by a triple bond, contributes to its reactivity and ability to form stable complexes with target biomolecules. For instance, its binding to mGluR1 involves specific interactions with the receptor’s ligand-binding domain, leading to conformational changes that activate or inhibit downstream signaling pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. One notable pathway is its participation in the synthesis of phenyl-substituted pyrimidine-dione through cycloaddition and Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds, highlighting the compound’s role in complex organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(1-propynyl)tin can be synthesized through the reaction of tributyltin chloride with lithium acetylide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the acetylide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl(1-propynyl)tin undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts with ethyl isocyanate to form phenyl-substituted pyrimidine-dione via cycloaddition.
Stille Coupling Reactions: It participates in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Cycloaddition Reactions: Ethyl isocyanate is a common reagent, and the reaction is typically catalyzed by nickel(0) complexes.
Stille Coupling Reactions: Palladium catalysts are commonly used, and the reaction is carried out under an inert atmosphere.
Major Products
Cycloaddition Reactions: The major product is phenyl-substituted pyrimidine-dione.
Stille Coupling Reactions: The major products are various substituted organic compounds depending on the halide used.
Scientific Research Applications
Tributyl(1-propynyl)tin has several applications in scientific research:
Organic Synthesis: It is used as a starting material in the synthesis of complex organic molecules.
Positron Emission Tomography (PET): It is used in the synthesis of 18F-labeled triazolo quinoline derivatives, which are PET ligands for imaging metabotropic glutamate receptor type 1.
Pharmaceutical Research: It is involved in the synthesis of compounds that act as antagonists for metabotropic glutamate receptor 1.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(vinyl)tin
- Tributyl(1-ethoxyvinyl)tin
- Allyltributylstannane
- Tributyl(phenylethenyl)tin
Uniqueness
Tributyl(1-propynyl)tin is unique due to its propynyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in cycloaddition and coupling reactions, where it can form complex organic structures efficiently.
Biological Activity
Tributyl(1-propynyl)tin (TPT) is an organotin compound that has garnered attention for its biological activities, particularly in the context of its potential as a reagent in chemical synthesis and its toxicological effects on various organisms. This article explores the biological activity of TPT, focusing on its mechanisms of action, effects on endocrine systems, and implications for environmental health.
- Chemical Formula : C₁₅H₃₀Sn
- Molecular Weight : 319.00 g/mol
- Structure : TPT consists of three butyl groups and a propynyl group attached to a tin atom.
This compound has been shown to interact with various biological pathways, notably through its role as an endocrine disruptor. Its biological activity can be summarized as follows:
- Estrogenic Activity : TPT exhibits estrogenic properties by binding to estrogen receptors, which can lead to alterations in reproductive functions in exposed organisms. Studies have shown that TPT can inhibit aromatase, an enzyme crucial for estrogen synthesis, leading to decreased estradiol levels and increased testosterone levels in fish and other aquatic organisms .
- Neurotoxicity : Research indicates that TPT exposure during critical developmental stages can impair neurological functions. For instance, zebrafish exposed to TPT showed significant reductions in optomotor responses, indicating potential neurodevelopmental toxicity .
- Oxidative Stress : TPT has been implicated in inducing oxidative stress, which can lead to cellular damage and has been linked to various health issues including liver dysfunction and immune response alterations .
1. Endocrine Disruption in Aquatic Species
A study investigating the impact of TPT on zebrafish revealed that exposure during early life stages resulted in significant developmental abnormalities. The study reported a dose-dependent decrease in survival rates and abnormal eye development among larvae exposed to high concentrations of TPT (20 μg/L) at 24 hours post-fertilization (hpf) compared to control groups .
Exposure Age | Treatment Group | Survival Rate (%) | Notable Effects |
---|---|---|---|
24 hpf | Control | 100 | Normal development |
24 hpf | 0.2 μg/L TPT | ~90 | Minor effects |
24 hpf | 20 μg/L TPT | ~50 | Severe defects |
72 hpf | All treatments | >90 | No significant effects |
2. Aromatase Inhibition
This compound's ability to inhibit aromatase was demonstrated in a series of experiments where it was shown to significantly downregulate the expression of brain aromatase genes in treated fish, leading to masculinization effects . This finding highlights the compound's potential role as an endocrine disruptor impacting reproductive health.
3. Neurodevelopmental Impacts
In another study focusing on neurodevelopmental impacts, zebrafish larvae exposed to TPT exhibited impaired optomotor responses even after a recovery period, suggesting long-term neurological deficits due to early exposure . The research indicated that larvae exposed at earlier stages were more susceptible to adverse effects compared to those exposed later.
Toxicological Profile
The toxicological profile of this compound suggests significant risks associated with environmental exposure:
- Bioaccumulation : Due to its lipophilic nature, TPT tends to accumulate in fatty tissues of aquatic organisms, leading to increased toxicity over time.
- Long-term Effects : Chronic exposure has been linked with reproductive and developmental abnormalities across multiple species, raising concerns about its environmental persistence and bioavailability.
Properties
IUPAC Name |
tributyl(prop-1-ynyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJLTOSSVXOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369776 | |
Record name | Tributyl(1-propynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64099-82-7 | |
Record name | Tributyl(1-propynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(prop-1-yn-1-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.